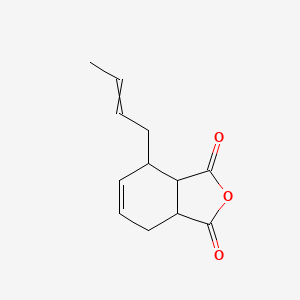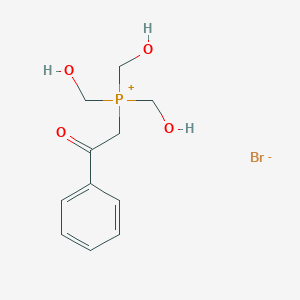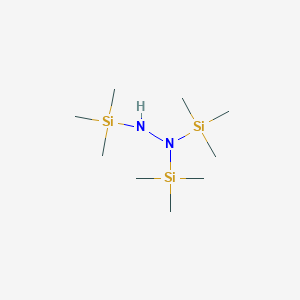
Hydrazine, tris(trimethylsilyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Hydrazine, tris(trimethylsilyl)- is a chemical compound characterized by the presence of three trimethylsilyl groups attached to a hydrazine core. This compound is of significant interest in various fields of chemistry due to its unique properties and reactivity. The trimethylsilyl groups provide steric protection and influence the reactivity of the hydrazine moiety, making it a valuable reagent in organic synthesis and other applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Hydrazine, tris(trimethylsilyl)- can be synthesized through a multi-step process involving the reaction of anhydrous hydrazine with trimethyl chlorosilane. The initial step involves the formation of 1,2-bis(trimethylsilyl)hydrazine, which is then further reacted with butyllithium to produce tris(trimethylsilyl)hydrazine. The overall yield of this synthesis is approximately 75% .
Industrial Production Methods
While specific industrial production methods for hydrazine, tris(trimethylsilyl)- are not extensively documented, the general approach involves the use of large-scale chemical reactors and controlled reaction conditions to ensure high yield and purity. The process typically requires careful handling of reagents and optimization of reaction parameters to achieve efficient production.
Análisis De Reacciones Químicas
Types of Reactions
Hydrazine, tris(trimethylsilyl)- undergoes various types of chemical reactions, including:
Reduction Reactions: It acts as a reducing agent in radical-based reductions, where it can donate hydrogen atoms to reduce other compounds.
Hydrosilylation Reactions: It participates in hydrosilylation reactions, adding silicon-hydrogen bonds across unsaturated carbon-carbon bonds.
Substitution Reactions: It can undergo nucleophilic substitution reactions, where the trimethylsilyl groups can be replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in reactions with hydrazine, tris(trimethylsilyl)- include butyllithium, trimethyl chlorosilane, and various nucleophiles. Reaction conditions often involve the use of inert atmospheres, low temperatures, and specific solvents to control the reactivity and selectivity of the reactions.
Major Products Formed
The major products formed from reactions involving hydrazine, tris(trimethylsilyl)- depend on the specific reaction type. For example, in reduction reactions, the primary products are the reduced forms of the substrates, while in hydrosilylation reactions, the products are silylated derivatives of the starting materials .
Aplicaciones Científicas De Investigación
Hydrazine, tris(trimethylsilyl)- has a wide range of scientific research applications, including:
Organic Synthesis: It is used as a reagent in organic synthesis for the reduction of functional groups and the formation of silicon-containing compounds.
Polymer Chemistry: It plays a role in the polymerization of olefins and the cationic polymerization of epoxides, contributing to the development of new polymer materials.
Material Science: Its unique properties make it valuable in the synthesis of advanced materials with specific chemical and physical characteristics.
Medicinal Chemistry: It is used in the synthesis of bioactive molecules and pharmaceutical intermediates, aiding in drug discovery and development.
Mecanismo De Acción
The mechanism of action of hydrazine, tris(trimethylsilyl)- involves the generation of reactive intermediates, such as silyl radicals, which facilitate various chemical transformations. These intermediates can participate in chain reactions, leading to the formation of reduced or silylated products. The trimethylsilyl groups provide steric protection and influence the reactivity of the hydrazine core, allowing for selective and controlled reactions .
Comparación Con Compuestos Similares
Hydrazine, tris(trimethylsilyl)- can be compared with other similar compounds, such as:
Tris(trimethylsilyl)silane: Both compounds contain trimethylsilyl groups, but tris(trimethylsilyl)silane is primarily used as a radical-based reducing agent without the hydrazine core.
Bis(trimethylsilyl)hydrazine: This compound has two trimethylsilyl groups and exhibits different reactivity and applications compared to the tris(trimethylsilyl) derivative.
Trimethylsilyl Azide: This compound contains a trimethylsilyl group attached to an azide moiety and is used in different types of chemical reactions, such as azide-alkyne cycloaddition.
The uniqueness of hydrazine, tris(trimethylsilyl)- lies in its combination of the hydrazine core with three trimethylsilyl groups, providing distinct reactivity and applications in various fields of chemistry.
Propiedades
Número CAS |
13272-02-1 |
|---|---|
Fórmula molecular |
C9H28N2Si3 |
Peso molecular |
248.59 g/mol |
Nombre IUPAC |
1,1,2-tris(trimethylsilyl)hydrazine |
InChI |
InChI=1S/C9H28N2Si3/c1-12(2,3)10-11(13(4,5)6)14(7,8)9/h10H,1-9H3 |
Clave InChI |
OGSTXLGSKJIWFT-UHFFFAOYSA-N |
SMILES canónico |
C[Si](C)(C)NN([Si](C)(C)C)[Si](C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[Bis(2-chloroethyl)amino]benzenethiol](/img/structure/B14711918.png)

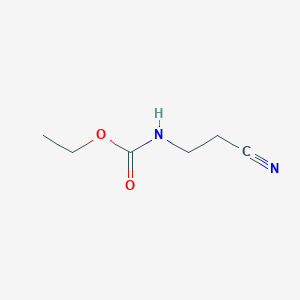

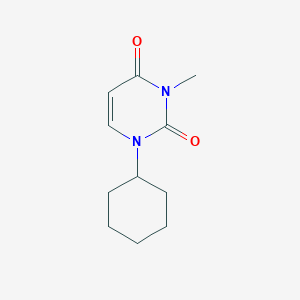
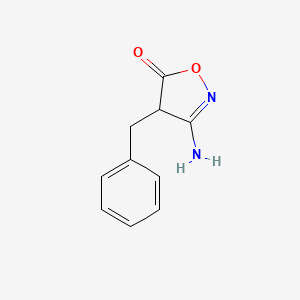
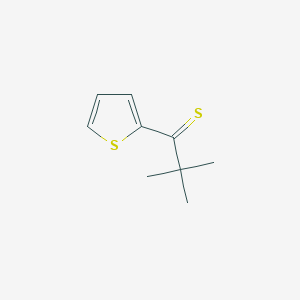

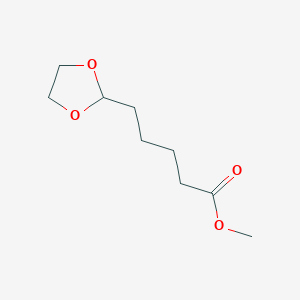

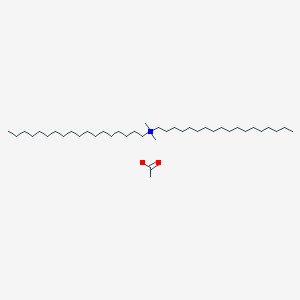
![Docosanoic acid, 22-[(trimethylsilyl)oxy]-, methyl ester](/img/structure/B14711958.png)
